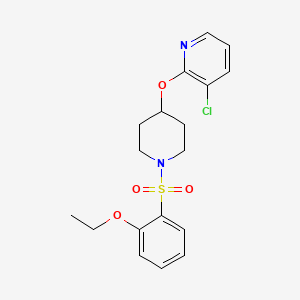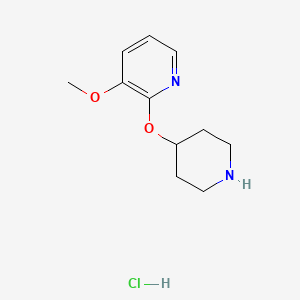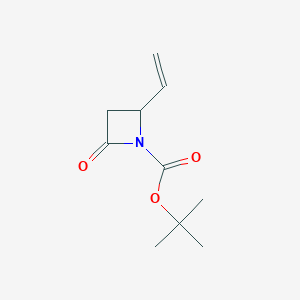
5-(4-chlorophenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of compounds similar to 5-(4-chlorophenyl)-4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol. For instance, Purohit et al. (2011) synthesized compounds using 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol, which showed significant inhibition of bacterial and fungal growth (Purohit et al., 2011). Plech et al. (2011) also reported antibacterial activity in derivatives of a similar compound (Plech et al., 2011).
Enzyme Inhibition
Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, closely related to the query compound, have been studied for their lipase and α-glucosidase inhibition properties. Bekircan et al. (2015) found that some derivatives showed notable anti-lipase and anti-α-glucosidase activities (Bekircan, Ülker, & Menteşe, 2015).
Molecular Interactions and Stability
The study of molecular interactions in derivatives of 1,2,4-triazoles has been a significant area of research. For example, Shukla et al. (2014) conducted an experimental and theoretical analysis of intermolecular interactions in biologically active 1,2,4-triazole derivatives (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Molecular Docking Studies
Karayel (2021) explored the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, providing insights into molecular stability and docking studies (Karayel, 2021).
Corrosion Inhibition
The compound has been studied for its potential in inhibiting corrosion. Gece and Bilgiç (2012) examined the inhibition efficiency of similar compounds in zinc corrosion, highlighting the relationship between molecular structures and inhibition efficiencies (Gece & Bilgiç, 2012).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-4-(4-phenoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c21-15-8-6-14(7-9-15)19-22-23-20(26)24(19)16-10-12-18(13-11-16)25-17-4-2-1-3-5-17/h1-13H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHPYWZNURFEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=NNC3=S)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B2816565.png)
![1,3-Benzodioxol-5-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2816567.png)
![Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2816568.png)
![Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2816570.png)




